molecular formula C8H8BNO3 B8187604 3-Methyl-benzo[d]isoxazole-4-boroniic acid

3-Methyl-benzo[d]isoxazole-4-boroniic acid

Cat. No.: B8187604
M. Wt: 176.97 g/mol
InChI Key: QCWDPVWVMHWWOA-UHFFFAOYSA-N
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Description

3-Methyl-benzo[d]isoxazole-4-boroniic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 3-methyl-benzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid typically involves the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.

    Introduction of the boronic acid group: This is commonly done via the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-benzo[d]isoxazole-4-boroniic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in the Suzuki-Miyaura coupling reaction.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

    Substitution: Biaryl compounds or other substituted derivatives.

Scientific Research Applications

3-Methyl-benzo[d]isoxazole-4-boroniic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be used to synthesize biologically active molecules for studying enzyme inhibition, receptor binding, and other biological processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications would depend on the specific biological system being studied.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring.

    4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.

    Benzo[d]isoxazole-4-boronic acid: Lacks the methyl group on the benzo[d]isoxazole ring.

Uniqueness: 3-Methyl-benzo[d]isoxazole-4-boroniic acid is unique due to the presence of both the 3-methyl group and the benzo[d]isoxazole ring, which can influence its reactivity and potential applications. The combination of these structural features can provide distinct advantages in specific synthetic and biological contexts.

Properties

IUPAC Name

(3-methyl-1,2-benzoxazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-8-6(9(11)12)3-2-4-7(8)13-10-5/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDPVWVMHWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=NOC2=CC=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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